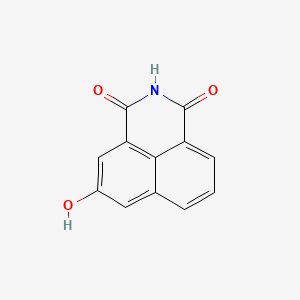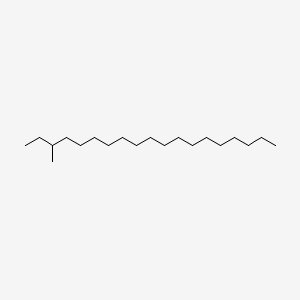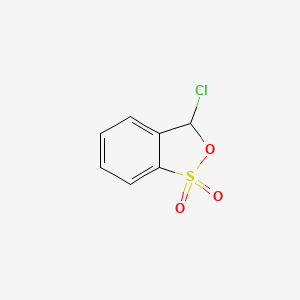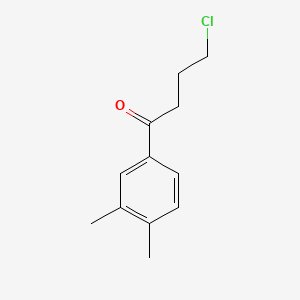
4-hydroxymethyl-2-carene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxymethyl-2-carene, also known by its IUPAC name (4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol, is a research compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol. This compound is characterized by its bicyclic structure, which includes a heptene ring fused with a methanol group. It is primarily used in various research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxymethyl-2-carene typically involves the reaction of 4,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-one with suitable reducing agents. One common method includes the reduction of the ketone group to a hydroxyl group using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxymethyl-2-carene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The methanol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-hydroxymethyl-2-carene is utilized in several scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and the effects of bicyclic structures on chemical reactivity.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including its effects on biological systems and potential as a drug precursor.
Industry: While not widely used industrially, it is valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-hydroxymethyl-2-carene exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in stabilizing or destabilizing certain molecular conformations, affecting the compound’s overall reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-: Similar in structure but differs in the position of the double bond and functional groups.
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Contains a hydroxyl group but lacks the double bond present in Bicyclo[4.1.0]hept-4-ene-3-methanol.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A ketone derivative with a similar bicyclic structure.
Uniqueness
4-hydroxymethyl-2-carene is unique due to its specific combination of a bicyclic structure with a methanol group, which imparts distinct chemical properties and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
15103-32-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol |
InChI |
InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,8-10,12H,5-6H2,1-3H3 |
InChI-Schlüssel |
LUYUYAZOPRAIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1CO |
Kanonische SMILES |
CC1=CC2C(C2(C)C)CC1CO |
| 15103-32-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanol, 2,2'-[methylenebis(sulfonyl)]bis-](/img/structure/B1614844.png)





